molecular formula C9H5FN2 B2962590 2-Fluoro-5-methylterephthalonitrile CAS No. 368426-67-9

2-Fluoro-5-methylterephthalonitrile

Cat. No. B2962590
CAS RN: 368426-67-9
M. Wt: 160.151
InChI Key: COXAZHVNVNZQNC-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylterephthalonitrile is a chemical compound with the molecular formula C9H5FN2 . It is used in various applications, including pharmaceutical testing .


Synthesis Analysis

The synthesis of 2-Fluoro-5-methylterephthalonitrile involves several steps. The reaction conditions and yields vary depending on the specific synthesis method used . For instance, one method involves heating the compound in N,N-dimethyl-formamide for 6 hours . Another method uses dicyanozinc in 1-methyl-pyrrolidin-2-one at 150°C for 1.5 hours .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-methylterephthalonitrile is characterized by its molecular formula C9H5FN2 . The molecular weight of this compound is 160.15 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 2-Fluoro-5-methylterephthalonitrile are complex and can involve various reaction types, such as amide formation, Suzuki Miyaura coupling, and SNAr reactions . These reactions are influenced by factors such as the availability of reagents, chemoselectivity, and the pressure on delivery .

Scientific Research Applications

Synthesis and Radiolabeling for PET Imaging

The synthesis of 2-fluoromethyl analogs, including derivatives like 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, has shown potential in developing high-affinity radioligands for imaging brain metabotropic glutamate subtype-5 receptors (mGluR5) using positron emission tomography (PET). One compound exhibited exceptionally high affinity and potency for mGluR5, making it suitable for further evaluation as a PET radioligand for studying mGluR5 in human subjects (Siméon et al., 2007).

Molecular Structure and Spectroscopic Studies

Quantum mechanical calculations have been employed to study the energies, geometries, and vibrational wavenumbers of 2-fluoro-5-methylbenzonitrile (2F5MBN), revealing good agreement with experimental X-ray data. These studies provide insights into the molecule's structure and spectroscopic characteristics, contributing to a deeper understanding of its potential applications (Sundaraganesan et al., 2009).

Optical Resolution and Access to Optically Active Silicon Compounds

Research on the optical resolution and epimerization of fluorosilane compounds, including those with optically active amino groups, has opened new pathways to access optically active silicon compounds. This has implications for the synthesis of novel materials and chemicals with specific optical properties (Kawachi et al., 1999).

Fluorosensor Development for Metal Ion Detection

The development of highly efficient fluorosensors based on graphitic carbon nitride nanosheets for detecting metal ions like Cu(2+) showcases another application area. The strong coordination between the Lewis basic sites on the nanosheets and metal ions results in fluorescence quenching, which enables rapid and ultrasensitive detection of metal ions (Tian et al., 2013).

Chiral Discrimination for Liquid Chromatographic Enantioseparation

The use of cellulose tris(5-fluoro-2-methylphenylcarbamate) as a chiral stationary phase for high-performance liquid chromatography (HPLC) demonstrates the role of fluorinated compounds in chiral discrimination. This application is critical for the separation of enantiomers in pharmaceuticals and research compounds, highlighting the importance of fluorinated molecules in analytical chemistry (Yashima et al., 1996).

Safety and Hazards

The safety data sheet for 2-Fluoro-5-formylbenzonitrile, a similar compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Fluoro-5-methylterephthalonitrile are not mentioned in the search results, the field of chemical research is continuously evolving. Advances in areas such as deep reinforcement learning and the development of new materials could potentially impact the study and application of this compound.

properties

IUPAC Name

2-fluoro-5-methylbenzene-1,4-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c1-6-2-8(5-12)9(10)3-7(6)4-11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXAZHVNVNZQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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